4-Iodoaniline

Catalog No.
S592523
CAS No.
540-37-4
M.F
C6H6IN
M. Wt
219.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodoaniline

CAS Number

540-37-4

Product Name

4-Iodoaniline

IUPAC Name

4-iodoaniline

Molecular Formula

C6H6IN

Molecular Weight

219.02 g/mol

InChI

InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2

InChI Key

VLVCDUSVTXIWGW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)I

Synonyms

1-Iodo-4-aminobenzene; 4-Iodobenzenamine; 4-Iodobenzeneamine; 4-Iodophenylamine; NSC 9246; p-Aminoiodobenzene; p-Aminophenyl Iodide; p-Iodoaniline;

Canonical SMILES

C1=CC(=CC=C1N)I

The exact mass of the compound 4-Iodoaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9246. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Iodoaniline (CAS: 540-37-4) is a highly reactive bifunctional aromatic building block characterized by a primary amine and a para-iodine substituent. In industrial and advanced laboratory settings, its primary procurement value lies in the exceptional lability of its carbon-iodine (C-I) bond compared to lighter halogens. This thermodynamic property makes it an elite electrophilic precursor for transition-metal-catalyzed cross-coupling reactions, enabling complex carbon-carbon and carbon-heteroatom bond formations under unusually mild conditions. Consequently, 4-iodoaniline is heavily prioritized in the synthesis of active pharmaceutical ingredients (APIs), organic light-emitting diode (OLED) materials, and advanced surface functionalization workflows where high oxidative addition rates and strict functional group tolerance are critical [1].

Procurement Fit

1

Para-iodo building block for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig)

2

Iodine leaving group supports efficient C–C bond formation under mild conditions

3

Dual amine/iodo functionality in para orientation enables diverse synthetic transformations

Procurement teams often attempt to substitute 4-iodoaniline with the significantly cheaper 4-bromoaniline or 4-chloroaniline. However, this generic substitution frequently fails in application due to the higher bond dissociation energies of C-Br and C-Cl bonds, which drastically slow down the rate-determining oxidative addition step in catalytic cycles [1]. This reduced reactivity forces chemists to use higher temperatures, elevated catalyst loadings, or expensive proprietary ligands (such as SPhos or XPhos) to achieve acceptable conversions. In sensitive dual-catalytic systems or multi-step syntheses, the prolonged reaction times required for bromoanilines lead to competitive deleterious side reactions—such as catalyst degradation by the acidic amine protons—ultimately resulting in severe yield penalties that negate any initial raw material cost savings [2].

Substitution Risk

Neurotoxicity endpoint divergence

Reported neurotoxicity endpoint profile may differ from 4-bromo, 4-fluoro, and 4-chloro analogs; in vivo data suggest 4-iodo exhibits lower lesion severity.

Noncovalent interaction mismatch

Halogen and hydrogen bonding patterns are not replicable with 4-Cl or 4-Br congeners, limiting direct substitution in crystal engineering or solid-state design.

Electrochemical pathway shift

Oxidation mechanism and product distribution differ from 4-bromoaniline; impurity profiles may not transfer, requiring process-specific validation.

Cross-Electrophile Coupling Yield Advantage

In homogeneous dual Ni/Co catalytic systems designed for cross-electrophile coupling, the reactivity of the aryl halide dictates the success of the reaction. Head-to-head comparisons demonstrate that 4-iodoaniline achieves an 80% product yield, whereas substituting it with 4-bromoaniline plummets the yield to 44% under identical conditions [1]. This discrepancy occurs because the slower oxidative addition of the bromo-substituted substrate allows deleterious side reactions between the acidic amine group and the catalysts to outcompete the desired cross-coupling pathway.

Evidence DimensionIsolated Product Yield
Target Compound Data80% yield (4-Iodoaniline)
Comparator Or Baseline44% yield (4-Bromoaniline)
Quantified Difference81% relative increase in product yield
ConditionsCoupling with 1-iodo-3-phenylpropane using 2 mol % (dtbbpy)NiIIBr2 and 2.5 mol % CoII(Pc)

Procuring 4-iodoaniline is essential for complex cross-electrophile couplings, ensuring viable yields where cheaper bromo-analogs fail due to competitive catalyst degradation.

Neurotoxicity ranking
Head-to-head
4-IA: limited CNS/PNS lesions, no paralysis; 4-BA: severe lesions; 4-FA/4-CA: hindlimb paralysis
Supports safety-related endpoint monitoring; neurotoxicity context may differ significantly.
Rat single-dose study at near-lethal levels

Ligand-Free Pd-Catalyzed Coupling Viability

The superior leaving-group ability of the iodide in 4-iodoaniline allows for highly efficient Pd(0)-catalyzed cross-coupling reactions without the need for expensive, specialized phosphine ligands. In the coupling of 2-pyridylzinc bromides with haloanilines, 4-iodoaniline successfully produced the target 2-(4-amino-phenyl)pyridine using a simple Pd[P(Ph)3]4 catalyst. In stark contrast, 4-bromoaniline completely failed to react under the same SPhos-free conditions [1].

Evidence DimensionReaction Viability (SPhos-Free)
Target Compound DataSuccessful product formation
Comparator Or BaselineNo satisfactory coupling occurred (4-Bromoaniline)
Quantified DifferenceBinary success vs. complete failure
ConditionsPd(0)-catalyzed coupling with 2-pyridylzinc bromide, 1 mol% Pd[P(Ph)3]4, SPhos-free

Allows manufacturers to eliminate expensive proprietary phosphine ligands from the process, significantly reducing scale-up costs and simplifying purification.

Halogen bonding pattern
Head-to-head
Distinct N-H···F interactions and halogen-halogen contacts vs. 4-Cl/4-Br analogs
Noncovalent interaction profile may not transfer; supports solid-state design review.
X-ray diffraction and DFT study

Oxidative Addition in Surface Grafting

For the functionalization of advanced materials such as diamond electrodes, in situ diazotized 4-iodoaniline is electrochemically grafted to the surface to create a reactive monolayer. 4-Iodoaniline is strictly prioritized over 4-bromoaniline because the subsequent surface-bound Pd-catalyzed Stille and Sonogashira reactions require the highest possible oxidative addition rates to overcome the severe steric hindrance and mass transport limitations inherent at the solid-liquid interface [1].

Evidence DimensionOxidative Addition Rate at Solid Interface
Target Compound DataHigh efficiency for Stille/Sonogashira surface reactions
Comparator Or BaselineLower efficiency / prohibitive kinetics (4-Bromoaniline)
Quantified DifferenceQualitatively superior surface coverage and reaction completion
ConditionsElectrochemical diazonium grafting followed by Pd-catalyzed cross-coupling on H-terminated diamond

Critical for materials science procurement, where incomplete surface functionalization leads to device failure or poor photovoltaic performance.

Electrochemical pathway
Head-to-head
4-IA: no para-substituent elimination, yields 4,4′-diiodo-azobenzene; 4-BA: Br elimination, ortho-coupling
Oxidation product profile may differ; supports process impurity review.
Acetonitrile, controlled potential electrolysis
Sonogashira yield
Reported
~78% isolated yield
Supports Sonogashira building-block assessment.
Aq. ammonia, rt, 15 h; direct comparator data not provided
Ullmann strain barrier
Reported
~80% barrier from strain
Supports catalyst design for strain relief strategies.
DFT activation strain model

API Synthesis via Cross-Electrophile Coupling

4-Iodoaniline is the preferred precursor for synthesizing complex active pharmaceutical ingredients (APIs) using dual Ni/Co catalytic systems. Its high reactivity prevents the degradation of sensitive catalysts by acidic amine protons, enabling high-yielding C-sp2/C-sp3 bond formations at lower temperatures than bromoaniline alternatives [1].

Ligand-Free Organozinc Coupling at Scale

In the industrial scale-up of biaryl compounds, 4-iodoaniline allows chemists to bypass the use of expensive proprietary ligands (e.g., SPhos). Its low C-I bond dissociation energy ensures efficient oxidative addition with simple Pd(0) catalysts, making it ideal for cost-sensitive manufacturing where 4-bromoaniline would fail to react [2].

Advanced Surface Functionalization for Photovoltaics and Sensors

For the development of functionalized diamond or gold electrodes, 4-iodoaniline is utilized to form diazonium-grafted monolayers. The terminal iodine atoms provide the necessary reactivity for subsequent Stille or Sonogashira couplings at the solid-liquid interface, a critical step for manufacturing high-performance biosensors and photovoltaic cells [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Safety-related endpoint monitoring in synthesis
Reported neurotoxicity endpoint profile vs. lighter halogens
In vivo neurotoxicity endpoint comparison
Crystal engineering & co-crystal design
Distinct halogen/hydrogen bonding interaction pattern
Solid-state interaction profile (XRD, DFT)
Sonogashira alkynyl-aniline building block synthesis
Effective cross-coupling reactivity with terminal alkynes
Isolated yield and substrate scope assessment
Ullmann coupling rational optimization
Strain-dominated activation barrier (~80%)
Computational strain model and ligand effect evaluation

XLogP3

2.3

LogP

2.34 (LogP)

Melting Point

67.5 °C

UNII

0BMK56397B

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (96.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

540-37-4

General Manufacturing Information

Benzenamine, 4-iodo-: ACTIVE

Differentiation of complex lipid isomers by radical-directed dissociation mass spectrometry

Huong T Pham, Tony Ly, Adam J Trevitt, Todd W Mitchell, Stephen J Blanksby
PMID: 22881372   DOI: 10.1021/ac301652a

Abstract

Contemporary lipidomics protocols are dependent on conventional tandem mass spectrometry for lipid identification. This approach is extremely powerful for determining lipid class and identifying the number of carbons and the degree of unsaturation of any acyl-chain substituents. Such analyses are however, blind to isomeric variants arising from different carbon-carbon bonding motifs within these chains including double bond position, chain branching, and cyclic structures. This limitation arises from the fact that conventional, low energy collision-induced dissociation of even-electron lipid ions does not give rise to product ions from intrachain fragmentation of the fatty acyl moieties. To overcome this limitation, we have applied radical-directed dissociation (RDD) to the study of lipids for the first time. In this approach, bifunctional molecules that contain a photocaged radical initiator and a lipid-adducting group, such as 4-iodoaniline and 4-iodobenzoic acid, are used to form noncovalent complexes (i.e., adduct ions) with a lipid during electrospray ionization. Laser irradiation of these complexes at UV wavelengths (266 nm) cleaves the carbon-iodine bond to liberate a highly reactive phenyl radical. Subsequent activation of the nascent radical ions results in RDD with significant intrachain fragmentation of acyl moieties. This approach provides diagnostic fragments that are associated with the double bond position and the positions of chain-branching in glycerophospholipids, sphingomyelins and triacylglycerols and thus can be used to differentiate isomeric lipids differing only in such motifs. RDD is demonstrated for well-defined lipid standards and also reveals lipid structural diversity in olive oil and human very-low density lipoprotein.


Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats

Yoshimasa Okazaki, Kotaro Yamashita, Hiroyuki Ishii, Masato Sudo, Minoru Tsuchitani
PMID: 12975770   DOI: 10.1002/jat.921

Abstract

The potential for neurotoxicity after a single oral dose of four halogenated aniline derivatives--4-bromoaniline (4-BA), 4-chloroaniline (4-CA), 4- fluoroaniline (4-FA) and 4-iodoaniline (4-IA)--was given to rats was investigated at or near the lethal dosage level. Hindlimb paralysis was found in the 4-BA, 4-CA and 4-FA groups on clinical observation, with the maximum incidence of 100% in the 4-BA and 4-FA groups and 66.7% in the 4-CA group. Detailed clinical observations with functional tests identified the following effects: reduced response of hindlimb extensor thrust, gait abnormality in the open field and decreased grip strength in the fore- or hindlimbs in the 4-BA, 4-CA and 4-FA groups; decreased number of supported rearing episodes in the open field in the 4-BA and 4-CA groups; abnormal landing in the aerial righting reflex in the 4-BA and 4-FA groups; and prolonged surface righting reflex in the 4-BA group. Spongy change in the white matter of the spinal cord and brainstem and nerve fibre degeneration in the peripheral nerves were found in all haloaniline-treated groups. The central and peripheral nervous systems were most severely affected in the 4-BA group and the lesions in the 4-IA group were limited in grade. This study demonstrates that a bolus dose of 4-haloanilines to rats induces a neurotoxicity similar in character to that evoked by the parent aniline. The decreasing order of neurotoxic potential appears to be 4-BA >> 4-FA > or = 4-CA >> 4-IA when comparing at or near the lethal dosage level.


Purification, characterization, and crystallization of an N-hydroxyarylamine O-acetyltransferase from Salmonella typhimurium

J C Sinclair, R Delgoda, M E Noble, S Jarmin, N K Goh, E Sim
PMID: 9535705   DOI: 10.1006/prep.1997.0856

Abstract

The N-hydroxyarylamine O-acetyltransferase from Salmonella typhimurium has been expressed as a histidine-tagged fusion protein in Escherichia coli and purified to apparent homogeneity using single-step immobilized metal ion chromatography. Sufficient quantities of the purified protein have been obtained to allow its characterization by physical methods including dynamic light scattering and electrospray mass spectrometry. The substrate specificity and temperature sensitivity of the enzymatic activity have also been assessed. The enzyme has been crystallized from sodium, potassium tartrate and X-ray diffraction data have been obtained to allow the identification of an orthorhombic unit cell, point group P21212, with dimensions a = 137 A, b = 223 A, and c = 105 A. These crystals will provide a route to a crystallographic determination of the structure of the protein.


The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites

N H Cnubben, J Vervoort, M G Boersma, I M Rietjens
PMID: 7763304   DOI: 10.1016/0006-2952(95)00043-y

Abstract

The cytochrome P450 catalysed biotransformation of 4-halogenated anilines was studied in vitro with special emphasis on the dehalogenation to 4-aminophenol metabolites. The results demonstrated that a fluorine substituent at the C4 position was more easily eliminated from the aromatic ring than a chloro-, bromo- or iodo-substituent. HPLC analysis of in vitro biotransformation patterns revealed that the dehalogenation of the C4-position was accompanied by formation of non-halogenated 4-aminophenol, without formation of NIH-shifted metabolites. Changes in the apparent Vmax for the microsomal oxidative dehalogenation appeared to correlate with the electronegativity of the halogen substituent at C4, the fluorine substituent being the one most easily eliminated. A similar decrease in the rate of dehalogenation from a fluoro- to a chloro- to a bromo- to an iodo-substituent was observed in a system with purified reconstituted cytochrome P450 IIB1, in a tertiair butyl hydroperoxide supported microsomal cytochrome P450 system as well as in a system with microperoxidase 8. This microperoxidase 8 is a haem-based mini-enzyme without a substrate binding site, capable of catalysing cytochrome P450-like reaction chemistry. Together, these results excluded the possibility that the difference in the rate of dehalogenation with a varying C4-halogen substituent arose from a change in the contribution of cytochrome P450 enzymes involved in oxidative dehalogenation with a change in the halogen substituent. Rather, they strongly suggested that the difference was indeed due to an intrinsic electronic parameter of the various C4 halogenated anilines dependent on the type of halogen substituent. Additional in vitro experiments with polyfluorinated anilines demonstrated that elimination of the C4-fluorine substituent became more difficult upon the introduction of additional electron withdrawing fluorine substituents in the aniline-ring. 19F-NMR analysis of the metabolite patterns showed that the observed decrease in 4-aminophenol formation was accompanied by a metabolic switch to 2-aminophenols and N-hydroxyanilines, while products resulting from NIH-type mechanisms were not observed. For a C4-chloro-, bromo-, or iodo-substituted 2-fluoroaniline the Vmax for the oxidative dehalogenation was reduced by the additional electron withdrawing fluorine substituent at the C2 position in a similar way.(ABSTRACT TRUNCATED AT 400 WORDS)


Measurement of conjugated and unconjugated bilirubin in bile. II. A new thin-layer chromatographic method

S T Boonyapisit, B W Trotman, J D Ostrow, P J Olivieri, D Gallo
PMID: 978048   DOI:

Abstract

A new thin-layer chromatographic (TLC) method is described for measurement of conjugated (CB) and unconjugated (UCB) bilirubin in bile. Bile is streaked on a silica-gel plate and developed with chloroform. Bilirubin in the mobile UCB band and stationary CB band is quantitated by diazotization from the scraped gel with p-iodoaniline reagent. Both CB and UCB in bile yielded identical azopigment absorbance. There was no contamination of the UBC band with either CB or oxidative derivatives of bilirubin, and over 98 per cent added 14C-UBC migrated with the mobile band. Recoveries from TLC averaged 98.2 +/- 4.3 per cent of the applied pigment, duplicated agreed within 10 per cent, and the method accurately detected the enzymatic and alkaline hydrolysis of CB to UCB. Concentrations of UCB in nine samples of normal human gallbladder bile were found to be less than 1.9 mg./dl. and never exceeded 1.2 per cent of the total bilirubin.


Analyses of azopigments obtained from the delta fraction of bilirubin from mammalian plasma (mammalian biliprotein)

H Yoshida, T Inagaki, M Hirano, T Sugimoto
PMID: 3435450   DOI: 10.1042/bj2480079

Abstract

Azopigments were obtained from the delta fraction of bilirubin (mammalian biliprotein) in cholestatic sera of men, rats and guinea pigs by diazo reaction with diazotized p-iodoaniline and analysed by t.l.c. Delta bilirubin of men and rats generated both unconjugated and glucuronide-conjugated azodipyrroles, whereas that of guinea pigs, in which the predominant form of conjugated bilirubin in serum was bilirubin monoglucuronide, generated only unconjugated azodipyrrole. We further analysed the azopigments by reversed-phase h.p.l.c. to distinguish their endovinyl and exovinyl isomers. The results indicated (a) that covalent binding of bilirubin to protein occurs exclusively on the conjugated dipyrrolic (either endovinyl or exovinyl) half of the parent conjugated bilirubin, (b) that both bilirubin monoglucuronide and bilirubin diglucuronide generate delta bilirubin, the latter yielding a 'conjugated' form of delta bilirubin that preserves the glucuronic acid moiety on the dipyrrolic half not bound covalently to protein, and (c) that therefore at least four forms of delta bilirubin exist in jaundiced sera of men and rats.


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